
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Boronate Ester: The starting material, 4-bromoaniline, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Cyclization to Form Oxadiazole: The intermediate is then subjected to cyclization with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Applications in Organic Synthesis
One of the primary applications of this compound lies in its use as a reagent in organic synthesis:
- Suzuki-Miyaura Cross-Coupling Reactions : The boron moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions. This is crucial for synthesizing complex organic molecules and pharmaceuticals .
- Ligand for Catalysis : The compound can act as a ligand in various metal-catalyzed reactions. For instance, it has been utilized in C-H activation processes where it enhances the reactivity of aryl halides .
- Synthesis of Biaryl Compounds : It can be employed to synthesize biaryl compounds via Cu-catalyzed C-H bond coupling reactions. This is particularly useful in the development of biologically active compounds and materials .
Applications in Materials Science
The incorporation of oxadiazole into polymeric materials has garnered attention due to its potential applications in optoelectronic devices:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of oxadiazoles make them suitable candidates for use in OLEDs. The compound's ability to form stable films with good luminescent properties enhances device performance .
- Sensors : Due to its boron content and electronic characteristics, this compound can be used in sensor applications for detecting various analytes through fluorescence or conductivity changes .
- Photocatalysis : The compound has shown potential as a photocatalyst in chemical reactions under light irradiation, which is beneficial for sustainable chemical processes .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole as a reagent in synthesizing biaryl compounds through Suzuki coupling reactions. The yields were significantly improved compared to traditional methods due to the enhanced reactivity provided by the boron moiety .
Case Study 2: Application in OLEDs
Research on organic light-emitting diodes revealed that incorporating this compound into the active layer improved device efficiency and stability. The photophysical properties indicated that it could serve as an effective emitter material due to its favorable energy levels and luminescent characteristics .
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Biological Activity
The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a derivative of oxadiazole known for its diverse biological activities. This article reviews the synthesis, characterization, and biological assessment of this compound and its analogs, focusing on their potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 234.10 g/mol. The structural representation includes a phenyl group substituted with a boron-containing moiety and an oxadiazole ring. The presence of the boron atom is significant as it enhances the compound's reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boronic acids under controlled conditions. The synthesis can be optimized by varying solvents and temperatures to enhance yield and purity.
Antibacterial Properties
Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial activity. In a study assessing various 1,3,4-oxadiazole derivatives against bacterial strains like E. coli and S. aureus, compounds similar to this compound showed promising results comparable to traditional antibiotics such as amoxicillin and cefixime .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. For instance:
- Cytotoxicity : Compounds related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). Some derivatives demonstrated higher cytotoxicity than doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(4-(boron compound) | MCF-7 | 15.63 |
Doxorubicin | MCF-7 | 10.38 |
2-(boron compound) | U-937 | 12.45 |
Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation and apoptosis pathways. For example:
- Apoptosis Induction : Flow cytometry assays revealed that derivatives induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .
Study on Antimicrobial Activity
A recent study synthesized several 1,3,4-oxadiazole derivatives including those based on the tetramethyl dioxaborolane moiety. These compounds were evaluated for their antibacterial efficacy against gram-positive and gram-negative bacteria. The results indicated that certain modifications in the structure significantly enhanced their antibacterial activity compared to standard treatments .
Study on Anticancer Efficacy
Another notable study focused on the anticancer potential of oxadiazoles where compounds were screened against multiple cancer cell lines. The findings suggested that structural variations significantly influenced their biological activity; specifically, compounds with electron-withdrawing groups showed improved potency against MCF-7 cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole?
The compound is commonly synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. A representative protocol involves reacting a brominated oxadiazole precursor (e.g., 2-(4-bromophenyl)-1,3,4-oxadiazole) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and potassium acetate in 1,4-dioxane at 100°C for 8 hours, achieving yields up to 90% . Key steps include:
- Catalyst system : Pd(dppf)Cl₂ (0.36 mmol per 5g substrate).
- Solvent : 1,4-dioxane.
- Workup : Extraction with THF, MgSO₄ drying, and crystallization with ethanol.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 322) .
- ¹H-NMR : Analyze aromatic protons (δ 7.5–8.5 ppm) and pinacol methyl groups (δ 1.3–1.4 ppm). Internal standards (e.g., mesitylene) may be used for quantification .
- Elemental Analysis : Verify purity (>97%) .
Q. What safety precautions are necessary when handling this compound?
- Protective Gear : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Waste Disposal : Segregate boron-containing waste and use certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling conditions to address low yields (<30%)?
Low yields may stem from catalyst decomposition or incomplete boronate activation. Strategies include:
- Ligand Screening : Test bidentate ligands (e.g., XPhos) to stabilize Pd(0) intermediates .
- Solvent Optimization : Replace 1,4-dioxane with toluene or DMF to enhance solubility .
- Stoichiometry Adjustment : Increase boronate equivalents (1.2–1.5 equiv) to drive reaction completion .
Q. How does the electronic structure of this compound influence charge transfer in donor-acceptor dyads?
The oxadiazole moiety acts as an electron-deficient unit, while the boronate pinacol ester serves as an electron-rich aryl source. In meta-terphenyl-linked dyads, intramolecular charge transfer (ICT) can be probed via:
- UV-Vis Spectroscopy : Monitor λmax shifts in solvents of varying polarity .
- Cyclic Voltammetry : Measure HOMO/LUMO levels to quantify electron-withdrawing effects of the oxadiazole .
Q. What analytical methods identify and quantify by-products in large-scale syntheses?
- HPLC-MS : Detect minor impurities (e.g., deborylated products or Pd residues) .
- X-ray Crystallography : Resolve structural ambiguities in unexpected adducts (e.g., triazine derivatives) .
- TGA/DSC : Assess thermal stability of by-products during purification .
Q. How can researchers explore the biological activity of this compound and its derivatives?
While direct biological data is limited, oxadiazole analogs exhibit antimicrobial and anticancer properties via:
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-17-16-9-18-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMKIDKLUDAMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611672 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276694-19-0 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.